molecular formula C23H20N2O5S B11103784 3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid

3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11103784
M. Wt: 436.5 g/mol
InChI Key: KKYNKODKLQCKFG-UHFFFAOYSA-N
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Description

3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Bases: Triethylamine, sodium hydroxide (NaOH)

    Coupling Reagents: EDCI, HOBt

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydro derivatives, and various substituted sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID stands out due to its multifunctional nature, combining the properties of tetrahydroquinoline, sulfonyl, and benzamido groups. This unique combination enhances its biological activity, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

3-[[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H20N2O5S/c26-22(24-19-10-3-8-18(14-19)23(27)28)17-7-4-11-20(15-17)31(29,30)25-13-5-9-16-6-1-2-12-21(16)25/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,24,26)(H,27,28)

InChI Key

KKYNKODKLQCKFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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